

"molecular structure and weight of 2,4-Dichloro-3-fluoronitrobenzene"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloro-3-fluoronitrobenzene

Cat. No.: B1295830

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In-Depth Technical Guide: 2,4-Dichloro-3-fluoronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and available physicochemical properties of **2,4-Dichloro-3-fluoronitrobenzene**. It also includes a detailed experimental protocol for its synthesis.

Core Data Presentation

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2,4-Dichloro-3-fluoronitrobenzene**. It is important to note that there are some discrepancies in the reported values across different sources.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₂ Cl ₂ FNO ₂	[1]
Molecular Weight	209.99 g/mol	[2]
210 g/mol	[3]	
212.99 g/mol	[1]	
CAS Number	393-79-3	[3][4]
Appearance	Yellow crystalline solid	[1]
Colorless Transparent Liquid		
Melting Point	65-67 °C	[1]
Boiling Point	263-265 °C	[1]
221.3 ± 40.0 °C		
Density	1.67 g/cm ³	[1]
1.574 ± 0.06 g/cm ³		
Solubility	Insoluble in water; soluble in organic solvents like ethanol, methanol, and chloroform.	[1]

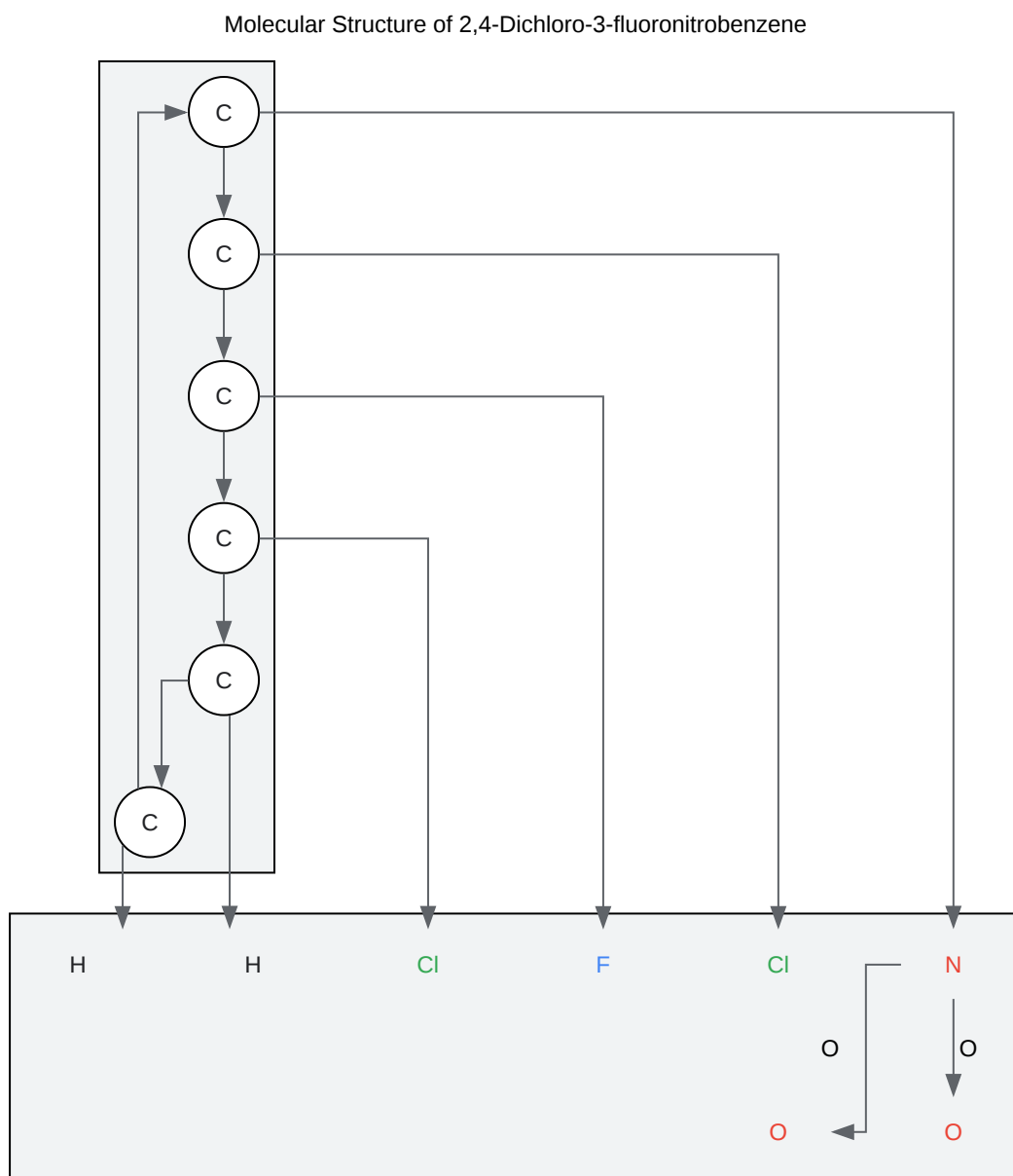
Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,4-Dichloro-3-fluoronitrobenzene** is not readily available in the public domain. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:

Spectroscopy	Expected Characteristics
^1H NMR	A complex multiplet or doublet of doublets in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the two aromatic protons. The coupling constants would be influenced by the adjacent chlorine and fluorine atoms.
^{13}C NMR	Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbon atoms attached to the nitro group, fluorine, and chlorine atoms would show characteristic chemical shifts and coupling with fluorine.
IR Spectroscopy	Characteristic peaks for the nitro group (NO_2) stretching (approx. 1520-1560 cm^{-1} and 1345-1385 cm^{-1}), C-Cl stretching (approx. 600-800 cm^{-1}), C-F stretching (approx. 1000-1300 cm^{-1}), and aromatic C-H stretching (approx. 3000-3100 cm^{-1}).
Mass Spectrometry	A molecular ion peak (M^+) corresponding to the molecular weight. The isotopic pattern of the molecular ion peak would be characteristic for a compound containing two chlorine atoms (M^+ , $\text{M}+2$, $\text{M}+4$ in a 9:6:1 ratio). Fragmentation would likely involve the loss of the nitro group (NO_2) and halogen atoms.

Molecular Structure and Synthesis Workflow

Molecular Structure of 2,4-Dichloro-3-fluoronitrobenzene

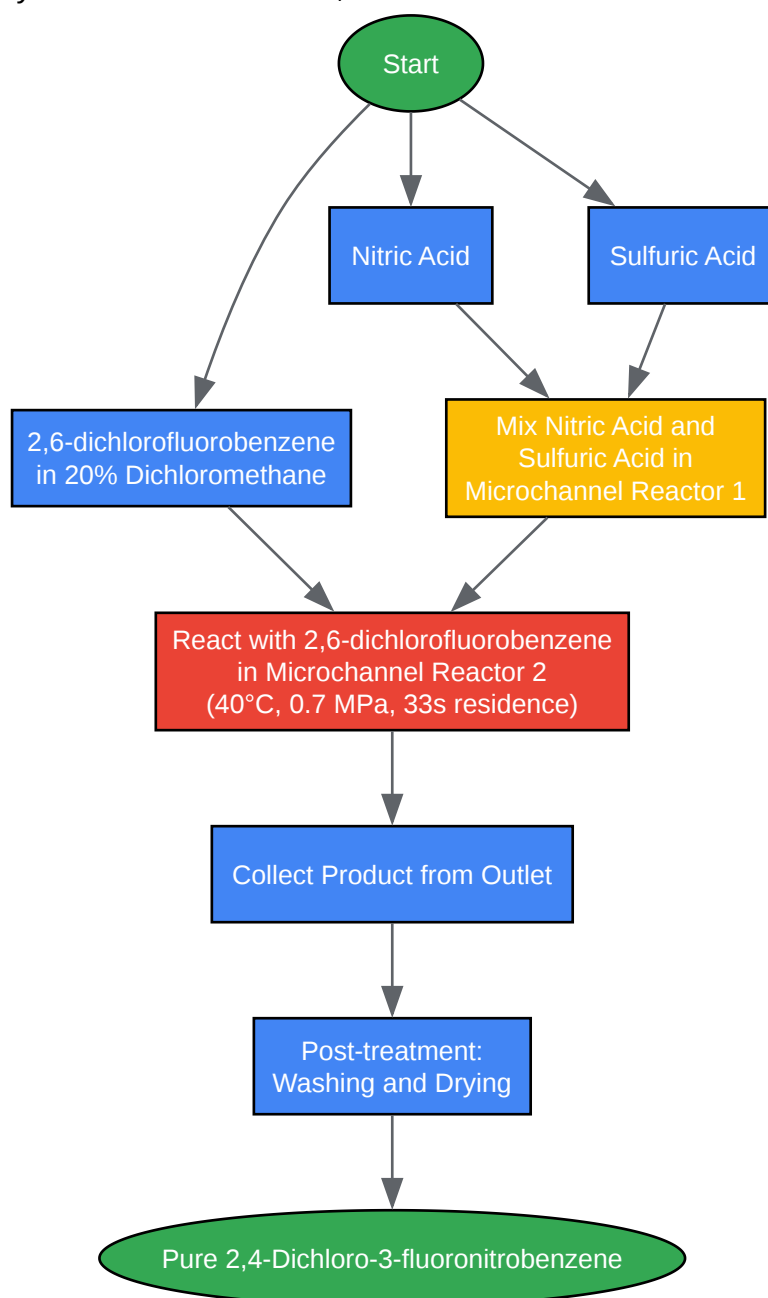


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Caption: Molecular structure of **2,4-Dichloro-3-fluoronitrobenzene**.

Experimental Workflow: Synthesis of 2,4-Dichloro-3-fluoronitrobenzene

Synthesis Workflow of 2,4-Dichloro-3-fluoronitrobenzene



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Caption: Synthesis and purification workflow.

Experimental Protocols

Synthesis of 2,4-Dichloro-3-fluoronitrobenzene from 2,6-Dichlorofluorobenzene[4]

This protocol details a microreactor-based synthesis that provides high conversion and selectivity.

Materials:

- 2,6-Dichlorofluorobenzene
- Dichloromethane (DCM)
- Nitric acid
- Sulfuric acid
- Microchannel reactors

Procedure:

- **Reactant Preparation:** A 20% solution of 2,6-dichlorofluorobenzene in dichloromethane is prepared.
- **Reagent Mixing:** Nitric acid is introduced into the first microchannel reactor at a flow rate of 11.9 mL/min. Simultaneously, sulfuric acid is introduced at a flow rate of 25.2 mL/min to achieve complete mixing.
- **Reaction:** The 2,6-dichlorofluorobenzene solution is introduced into a second microchannel reactor at a flow rate of 38.5 mL/min. The mixed acid from the first reactor is then introduced to initiate the reaction. The molar ratio of 2,6-dichlorofluorobenzene to nitric acid is maintained at 1:1.
- **Reaction Conditions:** The reaction is carried out at a temperature of 40°C and a system pressure of 0.7 MPa. The residence time in the microchannel reactor is 33 seconds.

- Product Collection: The product is collected from the outlet of the second microchannel reactor.
- Post-treatment: The collected product undergoes a washing and drying step to yield the pure **2,4-dichloro-3-fluoronitrobenzene**.

Results:

- Conversion of 2,6-dichlorofluorobenzene: 100%^[4]
- Selectivity of **2,4-dichloro-3-fluoronitrobenzene**: 94%^[4]

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- To cite this document: BenchChem. ["molecular structure and weight of 2,4-Dichloro-3-fluoronitrobenzene"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295830#molecular-structure-and-weight-of-2-4-dichloro-3-fluoronitrobenzene]

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